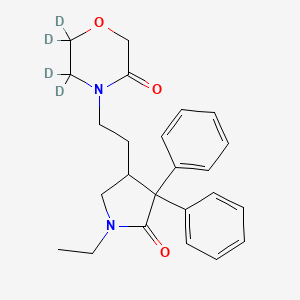
Prmt5-IN-35
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prmt5-IN-35 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histones and other proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where PRMT5 is often overexpressed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-35 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors and stringent quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Prmt5-IN-35 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Prmt5-IN-35 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.
Biology: Helps in understanding the epigenetic regulation of gene expression through arginine methylation.
Industry: Utilized in the development of new therapeutic agents targeting PRMT5.
Mécanisme D'action
Prmt5-IN-35 exerts its effects by selectively inhibiting PRMT5, thereby preventing the methylation of arginine residues on target proteins. This inhibition disrupts various cellular processes, including gene expression, RNA splicing, and signal transduction. The molecular targets and pathways involved include the PI3K/AKT/mTOR and ERK signaling pathways, which are crucial for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Y2431: Another PRMT5 inhibitor with a different scaffold structure.
3039-0164: A non-SAM competitive PRMT5 inhibitor.
Uniqueness
Prmt5-IN-35 is unique due to its high selectivity and potency against PRMT5, making it a valuable tool in both research and therapeutic contexts. Its ability to inhibit PRMT5 without affecting other methyltransferases sets it apart from other inhibitors .
Propriétés
Formule moléculaire |
C17H17ClN4O4 |
|---|---|
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-(4-chlorophenyl)-hydroxymethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H17ClN4O4/c18-9-3-1-8(2-4-9)11(23)14-12(24)13(25)17(26-14)22-6-5-10-15(19)20-7-21-16(10)22/h1-7,11-14,17,23-25H,(H2,19,20,21)/t11-,12?,13+,14-,17-/m1/s1 |
Clé InChI |
ITEKIFMGFZAFPM-UHUCENGFSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H]([C@@H]2C([C@@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)



![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)



![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)



